molecular formula C12H13BrN2S B1459225 6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide CAS No. 1820586-96-6

6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide

Cat. No.: B1459225
CAS No.: 1820586-96-6
M. Wt: 297.22 g/mol
InChI Key: MHVQHQSAXDCILY-UHFFFAOYSA-N
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Description

6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide is a useful research compound. Its molecular formula is C12H13BrN2S and its molecular weight is 297.22 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . Additionally, this compound can bind to DNA and RNA, affecting gene expression and protein synthesis . These interactions highlight the compound’s potential as a therapeutic agent for various diseases.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function . Furthermore, it can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered cell proliferation and survival . The influence of this compound on gene expression and cellular metabolism underscores its potential as a powerful biochemical tool.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation . Additionally, this compound can intercalate into DNA, causing structural changes that affect transcription and replication . The ability of this compound to modulate gene expression through epigenetic modifications further highlights its versatility as a biochemical agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in cellular function, including altered gene expression and metabolic activity . These findings underscore the importance of considering temporal factors when using this compound in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit anti-inflammatory and anticancer properties without significant toxicity . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the need for careful dosage optimization when using this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The involvement of this compound in these pathways underscores its potential impact on overall metabolic homeostasis.

Properties

IUPAC Name

6-ethyl-3-prop-2-ynyl-1,3-benzothiazol-2-imine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S.BrH/c1-3-7-14-10-6-5-9(4-2)8-11(10)15-12(14)13;/h1,5-6,8,13H,4,7H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVQHQSAXDCILY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(=N)S2)CC#C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide
Reactant of Route 2
Reactant of Route 2
6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide
Reactant of Route 3
6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide
Reactant of Route 4
6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide

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